An In-Depth Technical Guide to 2'-Deoxyadenosine-13C10: Applications and Methodologies for Researchers
An In-Depth Technical Guide to 2'-Deoxyadenosine-13C10: Applications and Methodologies for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of 2'-Deoxyadenosine-13C10, a stable isotope-labeled nucleoside critical for advanced research in molecular biology, drug development, and metabolic analysis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed insights into its applications, experimental protocols, and data analysis.
Core Concepts: Understanding 2'-Deoxyadenosine-13C10
2'-Deoxyadenosine-13C10 is a non-radioactive, isotopically labeled form of 2'-deoxyadenosine, a fundamental building block of DNA. In this molecule, all ten carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope. This labeling provides a distinct mass signature that allows researchers to trace the metabolism and incorporation of deoxyadenosine into DNA and other biomolecules with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Its primary application lies in metabolic flux analysis (MFA), where it is used to investigate the de novo synthesis of purine nucleotides. By introducing 2'-Deoxyadenosine-13C10 into cellular systems, scientists can track its journey through various metabolic pathways, providing a quantitative understanding of cellular metabolism under different physiological and pathological conditions.
Physicochemical and Isotopic Data
A thorough understanding of the physical and chemical properties of 2'-Deoxyadenosine-13C10 is essential for its effective use in experimental settings. The following tables summarize key quantitative data for the labeled nucleoside and its commonly used derivatives.
| Property | Value |
| Chemical Formula | ¹³C₁₀H₁₃N₅O₃ |
| Molecular Weight | 261.17 g/mol (unlabeled: 251.24 g/mol ) |
| Isotopic Purity | Typically ≥98 atom % ¹³C |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | -20°C, protected from light |
Table 1: Physicochemical Properties of 2'-Deoxyadenosine-13C10
For incorporation into synthetic DNA strands, 2'-Deoxyadenosine-13C10 is often supplied as a phosphoramidite derivative.
| Derivative | Molecular Formula | Molecular Weight |
| 2'-Deoxyadenosine-¹³C₁₀ 5'-Monophosphate | ¹³C₁₀H₁₄N₅O₆P | 341.15 g/mol |
| 2'-Deoxyadenosine-¹³C₁₀ 5'-Triphosphate | ¹³C₁₀H₁₆N₅O₁₂P₃ | 501.11 g/mol |
| 2'-Deoxyadenosine-¹³C₁₀ Phosphoramidite | C₄₇H₅₂N₇O₇P¹³C₁₀ | 872.83 g/mol |
Table 2: Common Derivatives of 2'-Deoxyadenosine-13C10
Key Applications and Experimental Workflows
2'-Deoxyadenosine-13C10 is a versatile tool in various research areas. This section details its primary applications and provides generalized experimental workflows.
Metabolic Flux Analysis of De Novo Nucleotide Synthesis
A primary application of 2'-Deoxyadenosine-13C10 is to trace the de novo synthesis of purine nucleotides. This is particularly relevant in cancer research, where altered nucleotide metabolism is a hallmark of rapidly proliferating cells.[1][2] By feeding cells with ¹³C-labeled glucose, the precursor for the ribose and glycine components of the purine ring, researchers can track the incorporation of ¹³C into deoxyadenosine.
Quantification of DNA Synthesis and Repair
2'-Deoxyadenosine-13C10 can be used to quantify the rate of new DNA synthesis. By introducing the labeled nucleoside into cell culture, it will be incorporated into the DNA of proliferating cells. Subsequent analysis by mass spectrometry can determine the ratio of labeled to unlabeled deoxyadenosine, providing a direct measure of DNA replication.
Structural Studies of DNA by NMR Spectroscopy
The incorporation of ¹³C and ¹⁵N isotopes into DNA oligonucleotides is a powerful technique for structural studies by NMR.[3][4] By synthesizing DNA strands with 2'-Deoxyadenosine-13C10, researchers can utilize heteronuclear NMR experiments to resolve spectral overlap and obtain detailed structural and dynamic information.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving 2'-Deoxyadenosine-13C10.
Protocol for LC-MS/MS Quantification of 2'-Deoxyadenosine-13C10 Incorporation into Cellular DNA
This protocol outlines the steps for quantifying the incorporation of 2'-Deoxyadenosine-13C10 into the DNA of cultured cells.
1. Cell Culture and Labeling:
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Culture cells to the desired confluency.
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Replace the standard medium with a medium containing a known concentration of 2'-Deoxyadenosine-13C10.
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Incubate for a period that allows for significant DNA replication (e.g., 24-48 hours).
2. Genomic DNA Isolation:
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Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Isolate genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
3. Enzymatic Hydrolysis of DNA:
-
To 10 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual nucleosides.
4. Sample Preparation for LC-MS/MS:
-
Precipitate the proteins from the digest by adding cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under a vacuum.
-
Reconstitute the dried nucleosides in a suitable volume of the initial mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled Deoxyadenosine: Precursor ion (m/z) 252.1 → Product ion (m/z) 136.1.
-
Labeled Deoxyadenosine-¹³C₁₀: Precursor ion (m/z) 262.1 → Product ion (m/z) 146.1.
-
-
Instrument Settings: Optimize collision energy and other parameters for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled deoxyadenosine.
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Calculate the percentage of incorporation using the formula: (% Incorporation) = [Area(¹³C₁₀-dA) / (Area(¹³C₁₀-dA) + Area(¹²C₁₀-dA))] * 100.
Protocol for 13C NMR Analysis of 2'-Deoxyadenosine-13C10 Labeled Oligonucleotides
This protocol describes the general steps for acquiring ¹³C NMR data on a DNA oligonucleotide containing 2'-Deoxyadenosine-13C10.
1. Sample Preparation:
-
Synthesize the desired oligonucleotide using a 2'-Deoxyadenosine-13C10 phosphoramidite.
-
Purify the oligonucleotide using HPLC.
-
Dissolve the purified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0) to a final concentration of 0.5-1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended.
-
Experiment: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is typically used to correlate the protons with their directly attached carbons.
-
Key Parameters:
-
Temperature: 298 K.
-
¹³C Spectral Width: ~200 ppm.
-
¹H Spectral Width: ~12 ppm.
-
Number of Scans: 16-64 per increment, depending on the sample concentration.
-
Relaxation Delay: 1.5-2.0 seconds.
-
3. Data Processing and Analysis:
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Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).
-
Apply appropriate window functions and Fourier transform the data.
-
The resulting 2D spectrum will show cross-peaks corresponding to the ¹H-¹³C correlations, allowing for the assignment of the carbon resonances of the labeled deoxyadenosine.
Conclusion
2'-Deoxyadenosine-13C10 is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism, DNA synthesis, and structure. Its use in metabolic flux analysis provides a dynamic view of nucleotide synthesis pathways, offering critical insights into disease states such as cancer. Furthermore, its application in mass spectrometry and NMR spectroscopy enables precise quantification and detailed structural analysis. The protocols outlined in this whitepaper provide a foundation for the successful implementation of experiments utilizing this powerful isotopic tracer. As analytical technologies continue to advance, the applications of 2'-Deoxyadenosine-13C10 are expected to expand, further contributing to our understanding of fundamental biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
